1-Propyl-2(1H)-pyridinone
Description
Significance of Pyridinone Scaffolds in Chemical Sciences
Pyridinone scaffolds are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. frontiersin.org These structures are of immense interest in medicinal chemistry due to their versatile pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The significance of pyridinones is underscored by their presence in a growing number of FDA-approved drugs. frontiersin.orgnih.gov
The utility of pyridinone scaffolds stems from several key characteristics. They can act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets. frontiersin.orgresearchgate.netresearchgate.net Furthermore, pyridinones can serve as bioisosteres for other chemical groups like amides and phenyls, allowing chemists to fine-tune the properties of a molecule. frontiersin.orgresearchgate.net The ability to easily functionalize the pyridinone ring at multiple positions enables the creation of diverse compound libraries for drug discovery. frontiersin.orgnih.gov This chemical tractability allows for the manipulation of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities, making pyridinone scaffolds valuable in fragment-based drug design and as kinase hinge-binding motifs. frontiersin.org
Overview of 1-Propyl-2(1H)-pyridinone as a Research Target
This compound is a derivative of the pyridinone family, characterized by a propyl group attached to the nitrogen atom of the pyridinone ring. ontosight.ai Its chemical formula is C₈H₁₁NO. chemicalbook.comnih.gov This specific compound has garnered attention as a versatile small molecule scaffold in chemical research. cymitquimica.com
The primary interest in this compound lies in its potential as a building block for synthesizing more complex molecules with desired biological activities. ontosight.ai The addition of the propyl group to the pyridinone ring can modify its physical, chemical, and biological properties, making it a valuable subject of study. ontosight.ai Researchers are actively investigating the biological activities of this compound and its derivatives, exploring their potential to interact with biological molecules and influence physiological processes. ontosight.ai For instance, some pyridinone derivatives have shown promise for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai
Tautomerism and Isomerism in Pyridinone Systems
A fundamental aspect of pyridinone chemistry is the phenomenon of tautomerism, specifically the lactam-lactim tautomerism. wikipedia.org 2-Pyridinone exists in equilibrium with its tautomeric form, 2-hydroxypyridine (B17775). mdpi.com This equilibrium is a dynamic process involving the migration of a proton between the nitrogen and oxygen atoms. mdpi.com
The position of this equilibrium is sensitive to the surrounding environment. wikipedia.org In non-polar solvents, the 2-hydroxypyridine form is often favored, while polar solvents and the solid state tend to favor the 2-pyridone form. wikipedia.orgmdpi.com The presence of a substituent on the nitrogen atom, such as the propyl group in this compound, influences this tautomeric balance.
Isomerism, the existence of compounds with the same molecular formula but different structural arrangements, is also a key consideration in pyridinone systems. There are two main regioisomeric forms of pyridinone: 2(1H)-pyridinone and 4(1H)-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.org Furthermore, substitutions on the pyridinone ring can lead to various structural isomers, each potentially exhibiting distinct chemical and biological properties. nih.govresearchgate.net The study of these isomers is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific functions. frontiersin.orgnih.gov
| Property | Value |
| Chemical Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-propylpyridin-2-one |
| CAS Number | 19006-63-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLWIBNMCJMLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172471 | |
| Record name | 1-Propyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-63-4 | |
| Record name | 1-Propyl-2(1H)-pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Propyl 2 1h Pyridinone and Derivatives
Established Synthetic Pathways
Established methods for the synthesis of 1-propyl-2(1H)-pyridinone and related derivatives primarily involve the functionalization of pre-existing pyridinone rings or the construction of the pyridinone core through cyclization reactions.
Reactions from 2-Pyridinone and Related Precursors
The most direct route to this compound is the N-alkylation of 2-pyridone (also known as 2-hydroxypyridine). ontosight.ainih.gov This reaction typically involves treating 2-pyridone with a propylating agent, such as a propyl halide (e.g., propyl bromide or iodide), in the presence of a base. ontosight.airesearchgate.net
A significant challenge in this approach is the potential for competing O-alkylation, which leads to the formation of 2-propoxypyridine. nih.govresearchgate.net The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, including the nature of the cation, the solvent, and the alkylating agent. researchgate.net For instance, using silver salts of 2-pyridone in nonpolar solvents tends to favor O-alkylation, while alkali metal salts often promote N-alkylation. researchgate.netclockss.org To circumvent the issue of mixed N- and O-alkylation, methods have been developed that utilize "masked" 2-hydroxypyridine (B17775) derivatives, such as 2-fluoropyridine (B1216828), which can be N-alkylated and subsequently hydrolyzed to the desired 2-pyridone. thieme-connect.com
A catalyst- and base-free method for the specific N-alkylation of 2-hydroxypyridines with organohalides has also been reported, offering a more than 99% N-selectivity. researchgate.netacs.org This reaction is believed to proceed through an HX-facilitated conversion of a pyridyl ether intermediate to the final 2-pyridone product. acs.org Another approach involves the use of tetraalkylammonium fluoride (B91410) to promote the N-alkylation of 2-pyridone with alkyl halides, offering high yields and selectivity. google.comgoogle.com
| Precursor | Reagent | Conditions | Product | Key Features |
| 2-Pyridone | Propyl halide, Base | Varies | This compound & 2-Propoxypyridine | Potential for mixed N- and O-alkylation. nih.govresearchgate.net |
| 2-Hydroxypyridine | Organohalide | Catalyst- and base-free | N-Alkyl-2-pyridone | High N-selectivity (>99%). researchgate.netacs.org |
| 2-Pyridone | Propyl halide, Tetraalkylammonium fluoride | Solvent (THF, acetonitrile, or DMSO) | N-Propyl-2-pyridone | High yield and selectivity. google.comgoogle.com |
| 2-Fluoropyridine | Activated sulfoxide | Tf2O | N-Alkyl-2-pyridone | Overcomes selectivity issues of direct alkylation. thieme-connect.com |
Cyclization and Cycloaddition Reactions
The construction of the 2-pyridone ring through cyclization and cycloaddition reactions represents another important synthetic strategy. These methods often offer a high degree of control over the substitution pattern of the final product.
Diels-Alder reactions, a type of [4+2] cycloaddition, are powerful tools for synthesizing six-membered rings. rsc.org Pyrazinone precursors can undergo intermolecular cycloaddition with alkynes, and the resulting cycloadducts can then be converted to 2-pyridone products through a cycloreversion process. nih.gov This strategy has been applied to the synthesis of 3,4- and 3,5-disubstituted 2-pyridone alkaloids. nih.gov
Furthermore, a [3+2] cycloaddition reaction between 3-cyano-2-pyridone nitriles and sodium azide (B81097) has been utilized to synthesize 5-pyridone-1H-tetrazole derivatives in a single step. mdpi.com
| Reaction Type | Reactants | Key Features |
| [4+2] Cycloaddition/Cycloreversion | Pyrazinone precursors, Alkynes | Produces substituted 2-pyridones. nih.gov |
| [3+2] Cycloaddition | 3-Cyano-2-pyridone nitriles, Sodium azide | Forms 5-pyridone-1H-tetrazole derivatives. mdpi.com |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, have emerged as a highly efficient and atom-economical strategy for synthesizing 2-pyridone derivatives. rsc.orgeurekaselect.com These reactions offer several advantages, including simplified procedures, reduced waste, and the ability to generate diverse molecular scaffolds. nih.gov
MCRs have been successfully employed for the synthesis of N-substituted 2-pyridones, often under microwave irradiation to accelerate the reaction. mdpi.comresearchgate.net For example, a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can produce highly functionalized N-alkylated pyridines. nih.gov These reactions are presumed to proceed through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov
| Reactants | Conditions | Product | Key Features |
| Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | EtOH, K2CO3, Microwave irradiation | Highly functionalized N-alkylated pyridines | Efficient, atom-economical, rapid. nih.gov |
| Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | L-proline catalyst | 2-(1H)-pyridinone derivatives | Eco-friendly, broad functional group tolerance. nih.gov |
One-Pot Synthesis Strategies
One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, provide a streamlined approach to complex molecules like this compound and its derivatives. These methods are often more efficient and environmentally friendly than traditional multi-step syntheses. nih.govsciforum.net
One-pot procedures have been developed for the synthesis of N-alkylated 2-pyridones under microwave irradiation, which significantly reduces reaction times. mdpi.comsciforum.net Another one-pot method involves the nickel-catalyzed dehydrogenation of alkyl ketones and their subsequent reaction with enamines and ammonia (B1221849) to form substituted pyridines. oup.com A tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) has also been reported to efficiently produce various 2-pyridone derivatives. nih.gov
| Strategy | Key Features |
| Microwave-assisted one-pot synthesis of N-alkylated 2-pyridones | Rapid, efficient. mdpi.comsciforum.net |
| Nickel-catalyzed one-pot synthesis from alkyl ketones | Forms substituted pyridines. oup.com |
| Tandem one-pot conversion of nitriles | Efficient and operationally convenient. nih.gov |
Advanced Synthetic Approaches
In addition to established methods, advanced synthetic strategies are continually being developed to provide more efficient and versatile routes to this compound and its derivatives.
Transition Metal-Catalyzed Functionalizations
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.comsioc-journal.cn In the context of pyridone synthesis, transition metals are used to catalyze various transformations, including C-H activation and cross-coupling reactions. sioc-journal.cnnih.govnih.gov
The direct functionalization of the pyridine (B92270) ring through transition metal-catalyzed C-H activation offers a highly atom-economical approach to substituted pyridines. thieme-connect.comsioc-journal.cn Various transition metals, including rhodium and iridium, have been shown to catalyze the C-H functionalization of pyridines. sioc-journal.cnnih.gov For instance, an iridium-catalyzed allylic substitution-isomerization reaction has been used to prepare axially chiral N-alkenyl pyridones. nih.gov
| Catalyst | Reaction Type | Substrates | Product |
| Iridium | Allylic substitution-isomerization | 2-Pyridone, Allylic carbonates | N-Alkenyl pyridones |
| Rhodium | C-H Functionalization | Pyridines, Alkenes/Alkynes | Substituted Pyridines |
Organocatalytic Syntheses
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of pyridinone-related structures. Chiral phosphoric acids, (thio)ureas, cinchona alkaloids, and amine catalysts have been successfully used to construct enantiomerically enriched 1,4-dihydropyridines (DHPs), which are closely related to pyridinones. rug.nl These methods often rely on the reaction of highly reactive carbonyl compounds. rug.nl For example, L-proline has been used as a catalyst in the one-pot synthesis of 2-(1H)-pyridinone from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, highlighting an environmentally friendly approach with broad functional group tolerance. nih.gov
Selective Functionalization Techniques (N- vs. O-functionalization)
The selective functionalization of the nitrogen versus the oxygen atom in the pyridone tautomeric system is a critical challenge in synthesis. The outcome of alkylation or arylation can often be controlled by the choice of reagents and reaction conditions.
For N-alkylation, methods using sodium hydride with lithium bromide in a DMF/DME solvent mixture have been shown to give good yields of N-functionalized products with minimal O-alkylation byproducts. researchgate.net In contrast, O-selective arylation of 2- and 4-pyridones with arylboronic acids can be achieved using a modular, bismacycle-based system, representing an umpolung approach that is complementary to traditional SNAr or cross-coupling methods. researchgate.net
The Mitsunobu reaction has also been investigated for the N- versus O-alkylation of substituted 2-pyridones. The regioselectivity of this reaction is influenced by the substituents on the pyridone ring. researchgate.net Furthermore, N-functionalized pyridinium (B92312) salts have been utilized to achieve site-selective C-H functionalization, demonstrating the influence of the N-substituent on reactivity. nih.gov
Table 2: Reagents and Conditions for Selective Functionalization of Pyridinones
| Functionalization | Reagents/Conditions | Selectivity |
| N-Alkylation | NaH/LiBr in DMF/DME | High for N-alkylation. researchgate.net |
| O-Arylation | Bismacycle-based system, arylboronic acids | High for O-arylation. researchgate.net |
| N/O-Alkylation | Mitsunobu reaction (e.g., with ethyl lactate) | Dependent on pyridone substituents. researchgate.net |
Ring-Fused Pyridinone Synthesis
The synthesis of ring-fused 2-pyridones is of significant interest due to their prevalence in bioactive molecules. nih.gov A variety of synthetic tactics have been developed to construct these complex polycyclic systems.
One effective protocol involves the tandem condensation of propiolamide (B17871) with cyclic β-ketomethyl esters in water, followed by acid or base-promoted intramolecular ring closure and decarboxylation to yield 5,6-fused 2-pyridones. nih.gov Solid-phase synthesis has also been successfully applied to create libraries of enantiomerically enriched, highly substituted ring-fused 2-pyridinones. acs.org This method allows for the diverse introduction of substituents at two positions of the 2-pyridone ring. acs.org
Another approach utilizes the condensation of ethyl cyanoacetate (B8463686) with hydrazine (B178648) hydrate (B1144303) to form an intermediate that undergoes a Michael addition with a Knoevenagel condensation product, followed by intramolecular cyclization and tautomerization to afford pyridin-2(1H)-one derivatives. mdpi.com Furthermore, a solvent-free and catalyst-free synthesis of bicyclic 2-pyridones has been developed starting from citric acid and ethylenediamine (B42938) derivatives. researchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of pyridinones is an area of growing importance, aiming to reduce waste, energy consumption, and the use of hazardous materials. eurekaselect.com
Infrared (IR) irradiation has been explored as an alternative energy source to promote chemical reactions under environmentally friendly conditions. nih.gov This technique has been successfully used to synthesize 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from the corresponding 4H-pyrans. scielo.org.mxresearchgate.netosti.gov The process involves a rearrangement of the 4H-pyran to a 1,2,3,4-tetrahydropyridin-2-one intermediate, followed by an oxidative step to yield the final pyridone product in good yields under mild conditions. scielo.org.mxresearchgate.net The use of IR irradiation can lead to shorter reaction times and avoids the need for bulk solvents in some cases. nih.govscielo.org.mx
Ultrasound-Promoted Synthesis
The application of ultrasound irradiation in organic synthesis has emerged as a powerful technique that aligns with the principles of green chemistry. researchgate.netchesci.com This method, known as sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates, often leading to higher yields, shorter reaction times, and milder operating conditions compared to conventional methods. researchgate.netnih.govtandfonline.com The use of ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 2(1H)-pyridinone. nih.govmdpi.com
Researchers have developed efficient, ultrasound-promoted, one-pot multicomponent reactions for synthesizing complex pyridin-2(1H)-one derivatives. One notable approach involves a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate in the presence of a piperidine (B6355638) catalyst. nih.govnih.govresearchgate.net The mixture is sonicated in a water bath, and this method offers significant advantages, including excellent yields (62–94%), very short reaction times (30–40 minutes), and a simple workup procedure. nih.gov The reaction proceeds efficiently in ethanol (B145695) at room temperature, avoiding the need for high temperatures or harsh reagents often associated with traditional syntheses. nih.govresearchgate.net
The effectiveness of this ultrasound-assisted method was demonstrated with a variety of ketones as starting materials, leading to a range of substituted 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles. nih.gov The reaction conditions were optimized, identifying piperidine as an effective catalyst and ethanol as the ideal solvent. mdpi.comresearchgate.net
Table 1: Ultrasound-Promoted Synthesis of Pyridin-2(1H)-one Derivatives (5a-5k)
This table summarizes the results from a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasound irradiation. nih.govresearchgate.net
| Product | Ketone | Yield (%) | Melting Point (°C) |
| 5a | Acetone | 94% | 142-144 |
| 5b | 2-Pentanone | 69% | 136-138 |
| 5c | 3-Pentanone | 88% | 155-157 |
| 5d | 2-Hexanone | 73% | 141-143 |
| 5e | 3-Hexanone | 85% | 162-164 |
| 5f | 4-Heptanone | 82% | 171-173 |
| 5g | Phenylacetone | 75% | 175-177 |
| 5h | Cyclopentanone | 91% | 163-165 |
| 5i | Cyclohexanone | 92% | 185-187 |
| 5j | Cycloheptanone | 78% | 173-175 |
| 5k | Cyclooctanone | 64% | 179-181 |
Furthermore, ultrasound has been utilized in the four-component synthesis of 4-aryl-3,4-dihydropyridone derivatives from Meldrum's acid, alkyl acetoacetates, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid at room temperature, achieving high yields. mdpi.com These examples underscore the versatility and efficiency of ultrasound irradiation as a synthetic tool. The primary benefits include a dramatic reduction in reaction times from hours or days to mere minutes, enhanced yields, and operational simplicity, making it an environmentally benign and cost-effective alternative for the preparation of pyridinone-based heterocyclic systems. researchgate.nettandfonline.com
Reaction Mechanisms and Mechanistic Investigations
Fundamental Reaction Mechanism Elucidation
The formation of 1-Propyl-2(1H)-pyridinone, an N-alkylated pyridone, can be achieved through several synthetic routes. The elucidation of these reaction mechanisms is key to optimizing its synthesis and understanding its reactivity. A primary method for its formation is the N-alkylation of 2-pyridone. This reaction is often complicated by the ambident nucleophilic nature of the 2-pyridone tautomer, 2-hydroxypyridine (B17775), which can lead to a mixture of N- and O-alkylated products. nih.govnih.gov
One effective strategy to achieve regioselective N-alkylation involves the use of specific reagents and conditions that favor the formation of the N-propyl bond. For instance, methods utilizing α-keto esters mediated by P(NMe2)3 have been developed for the direct N-alkylation of 2-pyridones under mild conditions. organic-chemistry.org This process is believed to proceed through the in situ formation of a reactive Kukhtin−Ramirez adduct, which then acts as an intermediate for the nucleophilic displacement by the pyridone nitrogen. organic-chemistry.org
Another approach involves the use of 'masked' 2-hydroxypyridine derivatives, such as 2-fluoropyridine (B1216828), which, upon N-alkylation with a propylating agent, can be subsequently hydrolyzed to yield the desired this compound. thieme-connect.com Pummerer-type reactions involving activated sulfoxides and 2-fluoropyridine derivatives also provide a pathway to N-alkylated 2-pyridones. thieme-connect.com Furthermore, copper-catalyzed coupling reactions of 2-pyridone derivatives with tosylhydrazones have been shown to be a highly regioselective method for N-alkylation. acs.org Microwave-assisted synthesis has also been explored, offering a rapid and efficient one-pot method for producing N-alkylated 2-pyridone derivatives. researchgate.net
The table below summarizes various synthetic approaches for N-alkylation of 2-pyridones, which are applicable to the synthesis of this compound.
| Method | Reagents | Key Features |
| Direct N-alkylation | Propyl halide | Can lead to a mixture of N- and O-alkylation products. nih.gov |
| Deoxygenative Alkylation | α-Keto ester, P(NMe2)3 | High regioselectivity for N-alkylation under mild conditions. organic-chemistry.org |
| Masked Precursor | 2-Fluoropyridine, Propylating agent | Requires subsequent hydrolysis step. thieme-connect.com |
| Pummerer-type Reaction | Activated sulfoxide, 2-Fluoropyridine | Provides N-alkylated products through an interrupted Pummerer mechanism. thieme-connect.com |
| Copper-Catalyzed Coupling | Tosylhydrazone | Highly regioselective for N-alkylation. acs.org |
| Microwave-Assisted Synthesis | Multicomponent reaction | Rapid and efficient one-pot synthesis. researchgate.net |
Tautomerization Mechanisms
This compound exists in a tautomeric equilibrium with its corresponding 2-hydroxy-N-propylpyridinium form. However, for N-alkyl-2-pyridones, the pyridone (or lactam) form is predominantly favored over the hydroxypyridine (or lactim) form. This preference is influenced by factors such as solvent polarity and the nature of the substituent on the nitrogen atom. wikipedia.orgwayne.edu In polar solvents, the 2-pyridone tautomer is generally more stable. wikipedia.org
Theoretical studies, including ab initio calculations, have been employed to investigate the tautomerism of pyridones. wayne.edu These studies indicate that for 2-pyridone itself, the energy difference between the tautomers is small, but the pyridone form is slightly more stable in the gas phase. wayne.edu The presence of an alkyl group on the nitrogen, such as the propyl group in this compound, further stabilizes the pyridone form. The substituent at the 6-position has been shown to have the most significant stabilizing effect on the tautomeric equilibrium. oup.com Spectroscopic methods like UV/Vis and NMR are instrumental in quantitatively determining the amounts of each tautomer in different solvents. researchgate.net
Proton Transfer Dynamics
The 2-pyridone moiety is known to participate in proton transfer reactions, which are fundamental to many chemical and biological processes. wikipedia.org While specific studies on the proton transfer dynamics of monomeric this compound are not extensively documented, research on 2-pyridone dimers and related systems provides significant insights.
In the gas phase, 2-pyridone forms hydrogen-bonded dimers where concerted double proton transfer can occur. aip.org This process involves the movement of protons along the hydrogen bonds connecting the two monomer units. aip.org Theoretical studies have shown that protonation of the 2-pyridone ring significantly affects its electronic properties and can lead to a substantial blue shift in its electronic transition energies. aip.org The proton affinity of 2-pyridone has been calculated to be high, indicating its basic nature. aip.org In clusters with water molecules, proton transfer from the protonated 2-pyridone to the water cluster can occur. aip.org These fundamental principles of proton transfer are applicable to this compound, where the N-propyl group would influence the electronic environment of the pyridone ring and potentially modulate its proton transfer dynamics.
Radical Pathway Investigations
The 2-pyridone scaffold can undergo reactions involving radical intermediates, leading to functionalization of the heterocyclic ring. Investigations into these radical pathways have revealed that the site of reaction is often selective. For instance, nickel-catalyzed radical C3-selective alkylation of 2-pyridones with α-bromo carbonyl compounds has been reported. nih.gov This selectivity is attributed to a homolytic aromatic substitution-type mechanism where the radical addition occurs preferentially at the C3 position. nih.gov
Intramolecular radical additions to the 2-pyridone nucleus have also been demonstrated. scielo.org.mx Radical species generated from N-ω-haloalkylpyridones can undergo oxidative cyclization to form bicyclic 2-pyridone derivatives. scielo.org.mx This indicates that a propyl group on the nitrogen, if appropriately functionalized with a radical precursor, could potentially participate in intramolecular radical reactions. Furthermore, the monoalkylation of N-methoxypyridinium salts with alkyl radicals proceeds under neutral conditions and demonstrates the high reactivity of the pyridinium (B92312) system towards radicals. chemrxiv.orgrsc.org These studies suggest that this compound could be a substrate for various radical-mediated C-H functionalization reactions, offering a pathway to novel derivatives.
Spectroscopic and Advanced Analytical Characterization in Research
Structural Elucidation Techniques
Structural elucidation is a cornerstone of chemical synthesis, confirming that the target molecule has been successfully prepared. For 1-Propyl-2(1H)-pyridinone, this involves a combination of spectroscopic methods, each providing unique and complementary information about its molecular architecture. bibliomed.orgmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the compound's carbon-hydrogen framework.
In the ¹H NMR spectrum, the signals corresponding to the propyl group attached to the nitrogen atom are characteristic. The terminal methyl (CH₃) protons typically appear as a triplet, while the two methylene (B1212753) (CH₂) groups present as more complex multiplets due to their differing chemical environments and spin-spin coupling with adjacent protons. clockss.org For instance, in the closely related compound 3-Methoxy-1-propyl-2(1H)-pyridinone, the propyl group protons exhibit distinct signals: a triplet for the methyl protons (CH₃) at approximately 0.95 ppm, a sextet for the central methylene protons (CH₂) at about 1.78 ppm, and a triplet for the methylene protons adjacent to the nitrogen (N-CH₂) around 3.94 ppm. clockss.org The protons on the pyridone ring itself also produce signals in the aromatic region of the spectrum. bibliomed.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The three carbon atoms of the propyl group and the five carbons of the pyridinone ring would each be expected to produce a resonance at a characteristic chemical shift, confirming the complete carbon skeleton of the molecule. bibliomed.orgscielo.org.mx The combination of ¹H and ¹³C NMR, often supported by two-dimensional NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the molecule's structure. rsc.orgmdpi.com
Table 1: Predicted ¹H NMR Spectral Data for the Propyl Group of this compound (Based on data from analogous compounds)
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂-CH₂-CH₃ | ~0.95 | Triplet (t) | ~7.5 |
| -CH₂-CH₂ -CH₃ | ~1.78 | Sextet | ~7.3 |
| N-CH₂ -CH₂-CH₃ | ~3.94 | Triplet (t) | ~7.3 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several key absorption bands. epa.gov
A prominent and strong absorption band is expected in the region of 1650-1680 cm⁻¹, which is indicative of the carbonyl (C=O) group stretching vibration within the pyridone ring's amide structure. clockss.orggoogle.com Additionally, C-H stretching vibrations from the propyl group's aliphatic chain typically appear just below 3000 cm⁻¹. bibliomed.org The spectrum also displays bands in the 1430-1600 cm⁻¹ range, which arise from the C=C and C-N stretching frequencies of the aromatic ring. google.com The presence and position of these characteristic bands provide strong evidence for the successful synthesis of the pyridone structure. scielo.org.mxmdpi.comthegoodscentscompany.com
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | ~2964 | Medium-Strong |
| C=O Stretch (Amide/Carbonyl) | ~1652 | Strong |
| C=C and C-N Stretch (Ring) | 1430-1600 | Medium-Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation patterns. The compound has a molecular formula of C₈H₁₁NO and an average molecular weight of approximately 137.18 g/mol . epa.govnih.govcymitquimica.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. scielo.org.mx The fragmentation pattern observed in the mass spectrum can also be analyzed to further corroborate the proposed structure. bibliomed.orgmdpi.com
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for structural determination. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. scielo.org.mxuq.edu.au
Purity Assessment Methodologies
Ensuring the purity of a synthesized compound is crucial for its use in further research. For this compound, purity is typically assessed using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of non-volatile compounds, with results often expressed as a percentage purity based on the peak area. nih.gov Thin-Layer Chromatography (TLC) is also commonly used for rapid purity checks during and after synthesis and purification steps like column chromatography. rsc.org
Spectroscopic methods such as NMR also play a role in purity assessment. The absence of extraneous peaks in ¹H and ¹³C NMR spectra is a strong indicator of high purity. bibliomed.org Finally, for highly pure samples intended for specific applications, elemental analysis can be employed to confirm that the measured percentages of carbon, hydrogen, and nitrogen match the theoretical values calculated from the molecular formula. mdpi.com Commercial samples of related compounds are often available with a stated purity of 95% or higher. cymitquimica.com
Computational and Theoretical Studies of 1 Propyl 2 1h Pyridinone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyridinone derivatives.
DFT calculations have been instrumental in exploring the tautomeric and conformational equilibria of pyridinone-containing molecules. For instance, studies on ureido-N-iso-propyl,N'-4-(3-pyridn-2-one)pyrimidine have utilized DFT to elucidate complex equilibria, with the results showing strong correlation with experimental NMR data. These calculations can determine the relative energies of different tautomers and conformers, providing insight into the most stable forms of the molecule in various environments.
In the context of N-substituted 2-pyridones, DFT has been used to study hydrogen-shift isomers. A study on N-propyl 2-pyridone, a close analog of 1-Propyl-2(1H)-pyridinone, employed hybrid density functional theory (HF/DFT) methods to investigate its isomers. Furthermore, DFT calculations have been performed on various hydroxypyridinone derivatives to correlate theoretical data with experimental results, such as absorption and photoluminescence spectra. These studies often show good agreement between the calculated and experimental values, validating the use of DFT for predicting the properties of these compounds.
Theoretical calculations at the DFT level have also been used to support experimental findings on the thermodynamic stability of metal complexes involving hydroxypyridinone chelators. For example, in a study of a tetradentate chelator with 1-hydroxy-2(1H)-pyridinone units, DFT calculations using the Gradient Generalized Approximation (GGA) with the BLYP functional and DZP basis set helped to understand the protonation and complex formation with Fe(III). The calculated thermodynamic properties, such as the change in Gibbs free energy (ΔG), were found to be consistent with experimental observations from potentiometry and spectrophotometry.
Table 1: Application of DFT in Pyridinone Studies
| Focus of Study | Key Findings | Reference |
| Conformational and Tautomeric Equilibria | DFT calculations supported NMR data in understanding complex equilibria in a ureido-pyrimidine-pyridinone molecule. | |
| Isomer Investigation | Hybrid DFT was used to study the hydrogen-shift isomers of N-propyl 2-pyridone. | |
| Spectroscopic Properties | DFT and Time-Dependent DFT (TD-DFT) calculations showed good correlation with experimental absorption and photoluminescence data for hydroxypyridinone-based compounds. | |
| Thermodynamic Stability of Metal Complexes | DFT calculations supported experimental data on the protonation and Fe(III) complex formation of a hydroxypyridinone chelator. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
In a study of benzyloxy-4-oxopyridin benzoate (B1203000) derivatives, molecular docking was used to predict the binding modes of the compounds within the target site, with the results ranked according to a fitness function. Similarly, docking studies have been performed on substituted pyridylpyridones against the α-amylase enzyme. The general approach involves preparing the ligand and receptor structures, performing the docking using software like GOLD (which utilizes a genetic algorithm), and analyzing the resulting poses to understand the binding interactions.
Although no specific target and binding mode for this compound can be detailed from the available literature, it is plausible that its pyridinone core could participate in hydrogen bonding, while the propyl group could engage in hydrophobic interactions within a suitable binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. This is achieved by finding a correlation between the biological activity and physicochemical or structural descriptors of a series of compounds.
A comprehensive search of the scientific literature did not reveal any specific QSAR studies centered on this compound. However, QSAR methodologies have been successfully applied to other classes of pyridinone-related compounds, illustrating the potential for such studies.
For instance, a QSAR study on a series of imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists found a significant correlation between their inhibitory activity and descriptors such as Global Topological Charge Indices (GTCI) and the hydrophobic constant π of certain substituents. This indicated that charge transfer within the molecule and the hydrophobicity of specific groups were key factors influencing their biological activity.
The general workflow of a QSAR study involves:
Data Set Selection: A group of compounds with known biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation relating the descriptors to the activity.
Model Validation: The predictive power of the model is assessed using statistical metrics and often an external test set of compounds.
While a dedicated QSAR model for this compound is not available, such a study would likely involve synthesizing and testing a series of related N-substituted pyridinones to build a predictive model for a specific biological endpoint.
Reaction Mechanism Simulations
Computational simulations of reaction mechanisms provide detailed insights into the transition states, intermediates, and energy barriers of chemical reactions. For pyridinone synthesis, these studies can elucidate the factors controlling reaction pathways and regioselectivity.
DFT calculations have been employed to investigate the mechanism of cycloaddition reactions that lead to the formation of 2-pyridone structures. In one study, the reaction of mesoionic dipoles with phenyl propiolate was examined. The calculations helped to understand the regioselectivity of the reaction, which could lead to either thiophene (B33073) or 2-pyridone derivatives. For the formation of an N-propyl-substituted 2-pyridone, the calculations indicated that the reaction proceeds through a concerted, though asynchronous, mechanism. The computed activation energies (ΔG‡) for the different possible pathways explained the experimentally observed product.
Specifically, the formation of the N-propyl-based cycloadduct was found to occur via a concerted mechanism, and the calculated free energy of activation (ΔG‡) for this pathway was lower than that of competing pathways, thus accounting for the selective formation of the pyridone product. Another mechanistic aspect that can be studied computationally is the potential for different reaction pathways depending on the catalyst used. For example, in the synthesis of certain bioactive compounds, different catalysts like KOH and pyrrolidine (B122466) were shown to lead to different efficiencies, a phenomenon that could be explored through reaction mechanism simulations.
Table 2: DFT Insights into Pyridone Formation Mechanisms
| Reaction Type | Computational Finding | Significance | Reference |
| Mesoionic Cycloaddition | The formation of an N-propyl-2-pyridone occurs through a concerted, asynchronous transition state. | Explains the regioselectivity and the experimentally observed product. | |
| Competing Pathways | DFT calculations of activation energies can predict the favored product between two or more possible reaction pathways. | Provides a predictive tool for reaction outcomes. |
Biological Activity and Medicinal Chemistry Applications
Broad-Spectrum Pharmacological Investigations
Pyridinone-containing compounds are recognized for a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antimalarial effects. frontiersin.org The versatility of the pyridinone scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable template for drug discovery. researchgate.net
Anti-infective Agents
The pyridinone core is a key component in the development of various anti-infective agents, demonstrating efficacy against a range of pathogens including bacteria, viruses, fungi, and parasites.
Pyridinone derivatives have been investigated for their potential as antibacterial agents. For instance, some 2-pyridinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. brieflands.commdpi.com Studies have revealed that the substitution pattern on the pyridinone ring plays a crucial role in determining the antibacterial potency. For example, certain synthesized 2-pyridinone derivatives exhibited moderate activity against Proteus vulgaris. researchgate.net In one study, derivatives 4p and 5c showed excellent activity against Staphylococcus aureus. brieflands.com
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| 2-Pyridone Derivatives | Gram-positive and Gram-negative bacteria | Varies | brieflands.commdpi.com |
| Specific 2-Pyridone Derivatives | Proteus vulgaris | Moderate | researchgate.net |
| Compound 4p | Staphylococcus aureus | Excellent | brieflands.com |
| Compound 5c | Staphylococcus aureus | Excellent | brieflands.com |
The antiviral potential of pyridinone derivatives is well-documented, with significant research focused on their activity against HIV-1, Hepatitis B virus (HBV), and SARS-CoV-2.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridinone derivatives were first identified as NNRTIs in 1991. acs.orgrsc.org These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function. acs.org Extensive research has led to the development of potent 4-cycloalkyloxypyridin-2(1H)-one derivatives. acs.org For example, compounds with a 3-ethyl or 3-isopropyl group on the pyridinone ring demonstrated high potency against wild-type HIV-1 and various mutant strains. acs.org A novel series of 4-phenoxy-6-(phenylamino)pyridin-2(1H)-one derivatives also showed promising anti-HIV-1 activity, with some compounds exhibiting efficacy at low micromolar concentrations. nih.gov
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 4-Cycloalkyloxy-pyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | 3-ethyl and 3-isopropyl derivatives showed high potency against wild-type and mutant strains. | acs.org |
| 4-Phenoxy-6-(phenylamino)pyridin-2(1H)-ones | HIV-1 (IIIB strain) | Four compounds had EC₅₀ values between 0.15-0.84 μM. | nih.gov |
| 6-Substituted-4-cycloalkyloxy-pyridin-2(1H)-ones | NNRTI-resistant HIV-1 strains | Compound 26 exhibited an EC₅₀ of 4 nM and a high selectivity index. | nih.gov |
Anti-HBV Activities: A series of novel 2-pyridone derivatives have been synthesized and evaluated for their anti-HBV activity. nih.govacs.org Compounds 5d and 6l were identified as the most active, with IC₅₀ values of 0.206 µM and 0.12 µM, respectively, against HBV DNA replication. nih.govacs.org These derivatives represent a new class of potential HBV inhibitors. nih.gov Further studies led to the discovery of compound 8u , which displayed the most potent activity against HBV DNA replication with an IC₅₀ value of 3.4 μM. nih.gov
| Compound | Target | IC₅₀ (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 5d | HBV DNA Replication | 0.206 | >532 | nih.govacs.org |
| 6l | HBV DNA Replication | 0.12 | 467 | nih.govacs.org |
| 8u | HBV DNA Replication | 3.4 | Not specified | nih.gov |
SARS-CoV-2 Protease Inhibition: The 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govresearchgate.net In silico studies have predicted that several 2-pyridone natural products could be potent inhibitors of SARS-CoV-2 Mpro, with some having predicted inhibition constants (Ki) of less than 1 µM. nih.gov Furthermore, structure-based optimization of pyridone α-ketoamides has led to the development of potent Mpro inhibitors. acs.orgnih.gov For instance, compound 13b , an α-ketoamide inhibitor with a pyridone ring, effectively blocks the SARS-CoV-2 main protease. drugtargetreview.com Optimization of this series yielded compounds 6d and 12d with improved potency. acs.orgnih.gov
| Compound Series/Type | Target | Key Findings | Reference |
|---|---|---|---|
| 2-Pyridone Natural Products | SARS-CoV-2 Mpro | Thirteen molecules had predicted Ki values <1 μM in silico. | nih.gov |
| Pyridone α-ketoamides (e.g., 13b) | SARS-CoV-2 Mpro | Compound 13b is a potent blocker of the main protease. | drugtargetreview.com |
| Optimized Pyridone α-ketoamides (6d, 12d) | SARS-CoV-2 Mpro | IC₅₀s of 110 nM (6d) and 40 nM (12d), showing improved potency. | acs.orgnih.gov |
Antifungal Properties: Pyridinone derivatives have also demonstrated notable antifungal activity. researchgate.net For instance, a compound identified as PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) showed fungicidal activity against Candida albicans, including strains resistant to existing antifungal drugs. nih.govnih.gov This compound was also found to inhibit biofilm formation. nih.govnih.gov
Antimalarial Properties: The 4(1H)-pyridone scaffold, a close relative of 2(1H)-pyridone, has been a significant focus of antimalarial drug discovery. frontiersin.orgresearchgate.net These compounds can act by inhibiting the cytochrome bc1 complex in Plasmodium falciparum. frontiersin.orgacs.org A series of diaryl ether substituted 4-pyridones showed potent antimalarial activity, with some compounds exhibiting over a 500-fold improvement in IC₅₀ values compared to the anticoccidial drug clopidol. acs.org One promising compound, GW844520, demonstrated high activity against atovaquone-resistant strains. mdpi.com
| Activity | Compound/Series | Target Organism/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Antifungal | PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) | Candida albicans | Fungicidal activity, including against resistant strains, and inhibition of biofilm formation. | nih.govnih.gov |
| Antimalarial | Diaryl ether substituted 4-pyridones | Plasmodium falciparum (cytochrome bc1 complex) | >500-fold improvement in IC₅₀ compared to clopidol. | acs.org |
| Antimalarial | GW844520 | Atovaquone-resistant Plasmodium strains | High activity and selectivity for plasmodial bc1. | mdpi.com |
Anti-inflammatory and Immunomodulatory Effects
The pyridinone scaffold is a constituent of compounds with recognized anti-inflammatory properties. frontiersin.orgresearchgate.net While N-alkylacetoacetamides can yield 2-pyridones, which were found to be inactive in a carrageenan-induced pedal edema assay in rats, certain 4-pyridone derivatives showed anti-inflammatory efficacy. nih.gov However, other studies have reported the anti-inflammatory activity of 2-pyridinone derivatives. For example, newly synthesized heterocyclic pyridone and pyridine (B92270) derivatives fused with a steroidal structure demonstrated potent anti-inflammatory activity, with some compounds being more potent than the reference drug, prednisolone. nih.gov Some of these compounds also showed significant inhibition of COX-2. nih.gov Additionally, new derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory activity, which may be related to their iron-chelating properties. researchgate.net
Anticancer and Antiproliferative Studies
Pyridinone-containing molecules have attracted considerable attention for their broad-spectrum antiproliferative activity against various human tumor cell lines. frontiersin.org The anticancer activity of these compounds can be attributed to their ability to target various proteins and pathways involved in cancer progression. frontiersin.org
A series of novel 2-pyridone derivatives incorporating a 1,2,3-triazole moiety were synthesized and evaluated for their anti-tumor activities. nih.gov Compound 10k from this series showed the best anti-tumor activities with IC₅₀ values of 0.86 µM, 0.54 µM, and 0.21 µM against A549, HeLa, and SW480 cancer cell lines, respectively. nih.gov Another study on novel furopyridone derivatives identified compound 4c as a potent cytotoxic agent against esophageal cancer cell lines KYSE70 and KYSE150, with an IC₅₀ of 0.655 µg/mL after 48 hours. mdpi.com Furthermore, pyridinone derivatives have been developed as adenosine (B11128) A2A receptor antagonists for cancer immunotherapy, with compound 38 showing potent A2A R antagonistic activity (IC₅₀ = 29.0 nM) and significant in vivo antitumor activity. acs.orgnih.gov
| Compound/Series | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism/Target | Reference |
|---|---|---|---|---|
| Compound 10k (2-pyridone with 1,2,3-triazole) | A549, HeLa, SW480 | 0.86 µM, 0.54 µM, 0.21 µM | Antiproliferative | nih.gov |
| Compound 4c (furopyridone derivative) | KYSE70, KYSE150 | 0.655 µg/mL (48h) | Cytotoxic | mdpi.com |
| Compound 38 (pyridinone derivative) | MC38 tumor model (in vivo) | 29.0 nM (A₂AR antagonism) | Adenosine A₂A Receptor Antagonist | acs.orgnih.gov |
| Pyridone derivatives with N(CH₃)₂ and methyl substituents | HepG2 | 2.41 µM and 1.34 µM | Cytotoxic | researchgate.net |
Cardiotonic and Neurological Applications
The 2-pyridone pharmacophore is a key feature in several therapeutic agents, including those with cardiotonic effects. researchgate.net Derivatives of 2(1H)-pyridone have been investigated for their potential as cardiotonic agents, with some analogues of milrinone (B1677136) showing such activity. mdpi.com The mechanism of action for some of these cardiotonic agents involves the inhibition of phosphodiesterase-3 (PDE3), which prevents the degradation of cyclic adenosine monophosphate (cAMP). researchgate.net This leads to an increase in intracellular cAMP levels, resulting in positive inotropic effects. researchgate.netjchemrev.com
In the realm of neurological disorders, the histamine (B1213489) H3 receptor (H3R) has been identified as a therapeutic target. cresset-group.com The 2(1H)-pyridinone scaffold has been utilized in the design of H3R antagonists. Structural optimization of lead compounds containing this scaffold has been pursued to enhance their physicochemical properties for potential use in treating neurological conditions. cresset-group.com
Enzyme Inhibition Studies (e.g., PDE3, Acetylcholinesterase, PARP-1)
Derivatives of 2(1H)-pyridinone have demonstrated inhibitory activity against a range of enzymes. As mentioned, inhibition of PDE3 is a key mechanism for the cardiotonic effects of some pyridinone derivatives. researchgate.netjchemrev.com
Furthermore, ring-fused 2-pyridones have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net This suggests a potential therapeutic avenue for pyridinone-based compounds in neurodegenerative disorders.
Poly(ADP-ribose) polymerase-1 (PARP-1) is another enzyme target for which pyridinone derivatives have shown inhibitory activity. researchgate.net PARP-1 is a nuclear enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.govmdpi.com The development of PARP-1 inhibitors is an active area of research, and the pyridinone scaffold has been explored for this purpose. researchgate.netmdpi.com The catalytic pocket of PARP-1 has distinct sub-pockets that can be targeted by inhibitors. mdpi.com Some PARP inhibitors have shown efficacy as single agents in cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations. mdpi.com
Anti-fibrotic and Anti-diabetic Potential
Pyridone compounds, such as pirfenidone (B1678446), are recognized as multi-target anti-fibrotic agents. researchgate.netersnet.org Research has focused on synthesizing novel (5-substituent)-2(1H)-pyridone compounds to improve upon the metabolic stability of existing anti-fibrotic drugs while retaining their multi-targeting properties. researchgate.net Some of these derivatives have shown potent anti-fibrotic activity in cellular assays. researchgate.net The anti-fibrotic mechanism of pirfenidone is thought to involve the modulation of metabolic pathways, including redox balance and glycolysis. ersnet.org
In the context of diabetes, certain derivatives of 3-aminopyridin-2(1H)-one have been investigated for their potential as anti-diabetic agents. semanticscholar.org Some of these compounds have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. semanticscholar.org Inhibition of this enzyme can help to control postprandial hyperglycemia. nih.gov
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2(1H)-pyridinone derivatives is highly dependent on the nature and position of substituents on the pyridinone ring. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for various targets.
For instance, in the development of endothelin-A (ET(A)) receptor antagonists, SAR analysis of pyridin-2(1H)-one derivatives revealed that an alkoxy substituent at the 6-position is critical for activity. A straight-chain, saturated alkyl group of up to three carbons, such as a propyl group, was found to be optimal, with the 6-O-n-propyl analog exhibiting high potency. researchgate.net
In the context of urease inhibitors, SAR analysis of 33 different pyridin-2(1H)-one derivatives indicated that electron-releasing groups are important for modulating biological activity. researchgate.net For inhibitors of Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1), substitutions at the 4, 5, and 6 positions of the pyridone ring were investigated. The presence of methyl groups at the 4 and 6 positions was found to be important for inhibitory activity, particularly for EZH2. nih.gov Conversely, adding a substituent at the 5-position generally diminished the inhibitory activity for both enzymes. nih.gov
Mechanism of Action at Molecular Level
The mechanism of action of 1-propyl-2(1H)-pyridinone and its derivatives is diverse and target-specific. For compounds acting as H3R antagonists, computational docking studies have shown that the phenyl ring of the hydrophobic moiety can engage in π-π stacking interactions with tyrosine residues in the receptor's binding site. cresset-group.com An ionic interaction is often established between a basic nitrogen atom in the ligand and an acidic residue like glutamate (B1630785) in the receptor. cresset-group.com
For PARP-1 inhibitors, the mechanism involves binding to the catalytic center of the enzyme, thereby blocking the binding of its substrate, NAD+. mdpi.com This prevents the synthesis of poly(ADP-ribose) and hinders downstream DNA repair processes. nih.gov
Applications in Drug Discovery and Design
The 2(1H)-pyridinone scaffold is a valuable tool in modern drug discovery and design, lending itself to various optimization strategies. frontiersin.org
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies used to improve the properties of lead compounds. nih.gov The pyridinone ring is considered a bioisostere for various other cyclic structures, including amides, pyridines, and phenyl rings. frontiersin.org This allows medicinal chemists to replace a core scaffold in a known active compound with a pyridinone ring to potentially improve properties like solubility, potency, or metabolic stability. frontiersin.orgacs.orgnih.gov
For example, in the design of inhibitors for isocitrate dehydrogenase 1 (IDH1), a phenyl ring in a lead compound was replaced with a pyridinone ring to enhance hydrogen bonding and improve solubility. frontiersin.org Similarly, in the development of FABP4 inhibitors, a pyrimidine (B1678525) scaffold was replaced with a pyridazinone scaffold through bioisosteric replacement analysis. semanticscholar.org These strategies are powerful tools for generating novel chemical entities with improved drug-like properties. nih.govresearchgate.net
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) is a rational approach in drug discovery that uses small chemical fragments, typically with molecular weights under 300 Daltons, as starting points for developing more potent and selective drug candidates. openaccessjournals.com This method focuses on identifying low-affinity but high-efficiency binders that can be grown or linked to create lead compounds. openaccessjournals.combiorxiv.org
The pyridinone core, including structures like this compound, is a valuable scaffold for FBDD. Its relatively small size and capacity for forming specific interactions make it an ideal building block. cymitquimica.comopenaccessjournals.com In the context of kinase inhibitor design, for example, fragment-based strategies are employed to elaborate on core motifs that bind to the hinge region of the kinase. biorxiv.org Computational methods, such as virtual fragment-based drug design (vFBDD), have been utilized to screen libraries of compounds, including pyridinone derivatives, to identify fragments that bind to specific targets like the c-Met kinase. bindingdb.org The process involves identifying a hinge-binding motif and then computationally or synthetically adding substituents to explore the surrounding chemical space, a strategy reminiscent of fragment growing. biorxiv.org
Biomolecular Mimetics and Kinase Hinge-Binding Motifs
The pyridinone heterocycle is a key component in the design of biomolecular mimetics, molecules designed to replicate the function of biological molecules like peptides. acs.orgsci-hub.se Specifically, pyridone-based scaffolds have been developed as α-helix mimetics, which are designed to mimic one face of an α-helix to disrupt protein-protein interactions. sci-hub.se
In the realm of kinase inhibition, the pyridinone ring is a prominent hinge-binding motif. acs.orgnih.gov Protein kinases are a major class of drug targets, and their inhibitors commonly work by competing with ATP at the hinge region of the enzyme's catalytic domain. nih.govbiosolveit.de The pyridinone scaffold can effectively mimic the hydrogen bonding pattern of the adenosine moiety of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge residues. biosolveit.deenamine.net This interaction is essential for potent inhibition. nih.gov
Systematic analysis of inhibitor-kinase crystal structures reveals that a large number of diverse kinase inhibitors are derived from a relatively small set of common scaffolds, including pyridinones. nih.gov These scaffolds typically form one to three hydrogen bonds with the hinge region, which stabilizes the inhibitor in the binding cleft and blocks kinase activity. nih.govbiosolveit.de
Chelating Agent Research
Hydroxypyridinone derivatives, which are structurally related to this compound, are a significant class of metal chelators. nih.gov Their high efficacy and specificity for metal ions, combined with the ease of chemical modification, make them attractive for developing therapeutic agents for diseases related to metal overload or dysregulation. nih.govresearchgate.net
Metal Ion Complexation Studies
The defining feature of hydroxypyridinones is their ability to form stable complexes with various metal ions. The 3-hydroxy-2(1H)-pyridinone structure, in particular, is a potent bidentate chelator, binding metals through its hydroxyl and carbonyl oxygen atoms. smolecule.com
Research has shown that derivatives such as 1-methyl-4-(1-propylcarbamoyl)-3-hydroxy-2(1H)-pyridinone form highly stable complexes with trivalent and tetravalent metal ions, including iron (Fe³⁺), gadolinium (Gd³⁺), and plutonium (Pu⁴⁺). google.com The stability of these complexes is remarkably high; for example, the Fe(III) complex of a monomeric 3,2-HOPO derivative has a binding constant on the order of 10²⁸·⁷ M⁻³. google.com Similarly, 1-n-Propyl-3-hydroxy-2(1H)-pyridinone has been investigated for its ability to chelate Plutonium(IV). grafiati.com The propyl substitution on the pyridinone ring can influence properties like solubility and the interaction profile with metal ions. smolecule.com
The table below summarizes the metal complexation properties of selected hydroxypyridinone derivatives.
| Compound/Class | Metal Ions Chelated | Stability/Binding Constants | Source(s) |
| 1-methyl-4-(1-propylcarbamoyl)-3-hydroxy-2(1H)-pyridinone | Fe³⁺, Gd³⁺, Pu⁴⁺, Am³⁺ | Overall complex binding constant for Fe(III) is ~10²⁸·⁷ M⁻³ | google.com |
| 1-n-Propyl- and 1-n-butyl-3-hydroxy-2(1H)-pyridinone Ligands | Pu⁴⁺ | Studied for chelation | grafiati.com |
| 3-hydroxy-1-propyl-2(1H)-pyridinone | Divalent & Trivalent Metals | Forms stable complexes | smolecule.com |
| 3,2-HOPO based amide compounds | Fe³⁺ | Binding constants on the order of 10²⁶ to 10²⁹ M⁻³ | google.com |
Biological Efficacy of Chelators
The strong metal-binding properties of hydroxypyridinone derivatives translate into significant biological efficacy, particularly in the decorporation of toxic metals. Derivatives of 3-hydroxy-2(1H)-pyridinone have demonstrated high oral activity in removing toxic actinides, such as plutonium, in vivo. google.com The lipophilicity provided by substituents like the propyl group can enhance oral activity, a highly desirable property for therapeutic agents. google.com
In studies on iron overload, N-substituted-3-hydroxy-4(1H)-pyridinones have been shown to be orally active in removing iron from the liver. synthasite.com For instance, 2-ethyl-1-(2′-hydroxyethyl)-3-hydroxypyridin-4-one was found to be a superior orally active iron chelator compared to the clinically used drug Deferiprone. synthasite.com The primary application of these chelators is in treating conditions like thalassemia, where frequent blood transfusions lead to systemic iron overload. researchgate.netsynthasite.com
In Vitro Biological Assays and Cell Line Studies
The this compound scaffold and its derivatives have been evaluated in a wide range of in vitro biological assays and cell line studies, demonstrating a broad spectrum of potential therapeutic activities.
Pyridinone derivatives have shown potent antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. acs.orgacs.org In cell culture assays using P4 or TZM-bl cells, certain 4-cycloalkyloxypyridin-2(1H)-ones with propyl substituents at other positions exhibited low nanomolar to subnanomolar activity against wild-type HIV-1. acs.org
In oncology research, pyridone derivatives have been tested against various cancer cell lines. For example, some derivatives have been identified as PIM-1 kinase inhibitors that induce apoptosis in cancer cells. tandfonline.com Others have shown antiproliferative activity against human lung adenocarcinoma (A549) and fibroblast (NIH3T3) cell lines. researchgate.net Furthermore, inhibitors of the histone methyltransferase EZH2, which incorporate a pyridone pharmacophore, have been shown to cause cell death in lymphoma cell lines carrying specific EZH2 mutations. rsc.org
Other biological activities investigated include:
Anti-inflammatory: Pyridinone derivatives have been developed as agonists for formyl peptide receptors (FPRs), which are targets for treating rheumatoid arthritis. mdpi.comnih.gov
Antibacterial: Substituted ring-fused 2-pyridones have been evaluated for their ability to inhibit the infectivity of Chlamydia trachomatis. rsc.org
Metabolic Disease: A pyridinone derivative, 1-methyl-2-ethyl-3-hydroxy-4(1H)-pyridinone, demonstrated insulin-mimetic activity by inhibiting the release of free fatty acids from isolated rat adipocytes. researchgate.net
The table below presents findings from various cell line studies on pyridinone derivatives.
| Compound Class/Derivative | Target/Activity | Cell Line(s) | Key Findings | Source(s) |
| 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones with propyl substituents | Anti-HIV-1 (NNRTI) | P4, TZM-bl | Subnanomolar EC₅₀ values against wild-type virus; low toxicity. | acs.org |
| O-alkyl pyridine derivatives | PIM-1 Kinase Inhibition | Various cancer cells | Induced caspase-activated apoptosis. | tandfonline.com |
| 1,5-disubstituted-2(1H)-pyridone derivatives | Anti-proliferative | A549, NIH3T3 | Demonstrated potent inhibitory activity. | researchgate.net |
| EZH2 inhibitors with pyridone core | EZH2 Inhibition | Lymphoma cell lines | Caused cell death in lines with Tyr641 and Ala677 mutations. | rsc.org |
| C8-Methyl sulfonamide 2-pyridone analogue | Anti-Chlamydia | HeLa cells | Inhibited C. trachomatis infectivity in low micromolar concentrations. | rsc.org |
| 1-methyl-2-ethyl-3-hydroxy-4(1H)-pyridinone | Insulin-mimetic | Rat adipocytes | Inhibited free fatty acid release. | researchgate.net |
Pharmacological Profiling and Drug-Likeness Assessment
The pharmacological profile and drug-likeness of a compound are critical for its potential development into a therapeutic agent. The pyridinone scaffold has been extensively studied in this regard, with modifications like the N-propyl group being used to tune these properties. acs.org
Key parameters in drug-likeness assessment include physicochemical properties (molecular weight, lipophilicity, polarity), absorption, distribution, metabolism, and excretion (ADME). bioflux.com.ro Pyridones are generally more polar than their pyridine or phenol (B47542) counterparts, which can influence their solubility and metabolic stability. acs.org For example, a computational analysis of 2-piperidinone, a related structure, predicted high water solubility and good bioavailability. bioflux.com.ro
In preclinical studies, pyridinone derivatives have shown promising pharmacological profiles. In vivo pharmacokinetic studies of a C8-methylsulfonamide substituted 2-pyridone demonstrated that the substituent improved properties important for oral administration. rsc.org Similarly, pyridone-based mGlu₂ positive allosteric modulators (PAMs) have shown robust in vivo pharmacodynamic effects in animal models, with one candidate advancing to human clinical trials. acs.org
Computational tools are often used for early assessment. The SwissADME web tool, for instance, can predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for inhibiting cytochrome P450 (CYP) enzymes. tandfonline.comwjarr.com Studies on certain O-alkyl pyridine derivatives predicted high human intestinal absorption (HIA) and that they were non-inhibitors of the CYP2D6 enzyme, suggesting they might be metabolized and excreted effectively. tandfonline.com The "drug-likeness" of many pyridone-containing molecules developed as clinical candidates has been a key focus of their optimization efforts. rsc.org
| Parameter | Observation for Pyridinone Derivatives | Source(s) |
| Lipophilicity (log D₇.₄) | Generally more polar than pyridine/phenol counterparts; can be tuned with substituents. | acs.org |
| Solubility | Often possess good aqueous solubility. | acs.orgbioflux.com.ro |
| Oral Bioavailability | N-substituents and other modifications can improve pharmacokinetic properties for oral administration. | rsc.org |
| Metabolism (CYP Inhibition) | Some derivatives predicted to be non-inhibitors of major CYP enzymes like CYP2D6. | tandfonline.com |
| Drug-Likeness Score | Many optimized pyridone derivatives show positive (favorable) drug-likeness scores in computational models. | tandfonline.comrsc.org |
| In Vivo Efficacy | Demonstrated pharmacodynamic effects in animal models for various therapeutic targets. | acs.org |
Environmental and Safety Research Perspectives
Environmental Fate and Impact Studies
Comprehensive studies detailing the environmental fate and ecological impact of 1-Propyl-2(1H)-pyridinone are not extensively available in the public domain. The behavior of a chemical compound in the environment is a complex interplay of its physical and chemical properties, determining its distribution, persistence, and potential for bioaccumulation.
While specific data on the biodegradability, ecotoxicity, and environmental persistence of this compound are not readily found in published research, general principles of environmental chemistry suggest that its structure, featuring both a pyridine (B92270) ring and an alkyl chain, would influence its environmental behavior. The pyridinone core may be subject to microbial degradation, although the rate and pathway of such degradation would require empirical study. Similarly, its potential for aquatic toxicity or impact on soil ecosystems remains an area for future research.
Safety Considerations in Research and Development
In a research and development setting, the handling of any chemical compound requires strict adherence to safety protocols to minimize risk to personnel. guidechem.com For this compound, which is intended for laboratory use only, a comprehensive Safety Data Sheet (SDS) is the primary source of safety information.
Handling and Personal Protective Equipment (PPE): Researchers handling this compound should do so in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
First Aid Measures: In the event of accidental exposure, the following first aid measures are recommended:
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact: Wash the affected area thoroughly with soap and water.
Eye Contact: Rinse eyes cautiously with water for several minutes.
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Immediate medical consultation is advised for any significant exposure.
Emergency Procedures: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up by trained personnel wearing appropriate PPE. The specific procedures for spill cleanup would be dictated by the scale of the spill and the physical form of the compound.
The following table summarizes key safety information for this compound:
| Safety Aspect | Recommendation | Source |
| Primary Use | For laboratory research use only. | |
| Handling | Use in a well-ventilated area or fume hood. | |
| Eye Protection | Safety goggles. | |
| Hand Protection | Chemical-resistant gloves. | |
| Skin Protection | Lab coat. | |
| In case of Inhalation | Move to fresh air. | |
| In case of Skin Contact | Wash with soap and water. | |
| In case of Eye Contact | Rinse with plenty of water. | |
| In case of Ingestion | Rinse mouth with water. |
Q & A
Q. What are the most reliable synthetic routes for 1-Propyl-2(1H)-pyridinone, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves intramolecular cyclization of N-(3-oxoalkenyl)amides under basic conditions. Key factors include substituent effects on the starting materials (e.g., electron-withdrawing groups enhance cyclization) and reaction parameters like temperature and solvent polarity. For example, base-catalyzed aldol-type cyclization yields pyridinones with high regioselectivity when using NaOH in ethanol at reflux . Optimization should prioritize yield and purity via systematic variation of catalysts (e.g., K₂CO₃ vs. DBU) and solvent systems (DMF vs. THF).
Q. How can structural characterization of this compound derivatives be rigorously validated?
Use a combination of spectroscopic methods:
- NMR : Confirm regiochemistry via coupling constants in ¹H NMR (e.g., deshielded protons adjacent to the pyridinone carbonyl).
- X-ray crystallography : Resolve ambiguous cases, such as tautomeric forms or substituent orientation, using single-crystal analysis (e.g., 3-Cyano-4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2(1H)-pyridinone structures resolved in and ).
- Mass spectrometry : Verify molecular weight and fragmentation patterns to rule out byproducts.
Q. What preliminary biological assays are suitable for evaluating this compound derivatives?
Screen for antimicrobial or antifungal activity using standardized protocols:
- Broth microdilution assays (CLSI guidelines) to determine MIC values against Candida albicans or Staphylococcus aureus .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Note: Derivatives with morpholine or aminophenyl substituents show enhanced activity against fungal pathogens .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in multicomponent reactions?
Substituents on the pyridinone ring modulate reactivity in multicomponent syntheses. For instance, electron-deficient pyridinones participate more readily in Knoevenagel condensations due to increased electrophilicity at the carbonyl group. Steric hindrance from bulky groups (e.g., propyl chains) may slow reaction kinetics but improve regioselectivity in heterocycle formation. Computational studies (e.g., DFT calculations) can predict electronic profiles and guide substituent selection .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
Discrepancies in SAR often arise from:
- Tautomerism : The pyridinone ring can exist as 2(1H)- or 2(4H)-tautomers, altering binding interactions. Use X-ray crystallography or variable-temperature NMR to confirm dominant tautomers .
- Impurity interference : Byproducts from incomplete synthesis (e.g., uncyclized intermediates) may skew bioassay results. Employ HPLC-MS to verify compound purity (>95%) before testing .
- Solubility effects : Poor aqueous solubility can mask true activity. Optimize formulations using co-solvents (e.g., DMSO/PEG) or salt forms.
Q. How can computational methods enhance the design of this compound-based drug candidates?
- Molecular docking : Predict binding affinities to biological targets (e.g., fungal cytochrome P450 enzymes) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales to identify robust interactions .
Q. What are the challenges in scaling up one-pot syntheses of this compound derivatives?
Key issues include:
- Byproduct accumulation : Multicomponent reactions may generate side products under prolonged heating. Monitor reaction progress with in-situ FTIR or Raman spectroscopy to terminate at optimal conversion .
- Purification complexity : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to separate structurally similar derivatives.
- Catalyst recovery : Immobilized catalysts (e.g., silica-supported NaOH) improve recyclability and reduce waste .
Methodological Insights
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, humidity) to mitigate batch-to-batch variability .
- Contradictory Bioactivity : Re-test compounds in orthogonal assays (e.g., agar diffusion vs. microdilution) to confirm results .
- Synthetic Scalability : Pilot small-scale reactions (<1 g) before transitioning to kilolab-scale synthesis to identify bottlenecks early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
